![molecular formula C18H21ClN2O B274385 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by researchers at the University of Michigan and has since been studied for its potential use in treating drug addiction and depression.
Wirkmechanismus
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine acts as a selective antagonist of the kappa opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. This receptor plays a role in regulating pain, mood, and stress responses. By blocking the effects of kappa opioid receptor agonists, this compound may help to reduce negative mood states and prevent drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, a region of the brain involved in reward and motivation. It has also been shown to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound has a relatively low affinity for the kappa opioid receptor, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine. One area of interest is its potential use in treating depression, as it has been shown to have antidepressant-like effects in animal models. Another area of interest is its potential use in treating pain, as the kappa opioid receptor is involved in pain regulation. Additionally, researchers may continue to study the biochemical and physiological effects of this compound to better understand its mechanism of action.
Synthesemethoden
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with furfural to form a substituted benzaldehyde. This compound is then reacted with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then reacted with 3-bromocyclohexene to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has been studied extensively for its potential use in treating drug addiction and depression. It has been shown to block the effects of kappa opioid receptor agonists, which are known to produce dysphoria and aversion. This suggests that this compound may be useful in reducing drug-seeking behavior and preventing relapse in individuals with addiction.
Eigenschaften
Molekularformel |
C18H21ClN2O |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21/h1-6,13,17,20H,7-12H2 |
InChI-Schlüssel |
CSURTDXXXYAHNH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



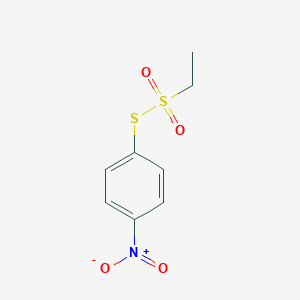
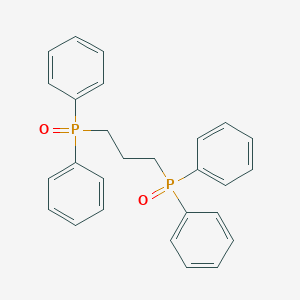
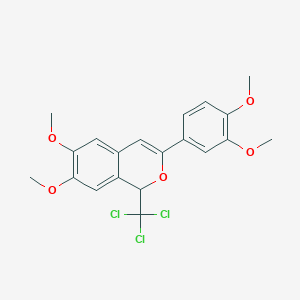
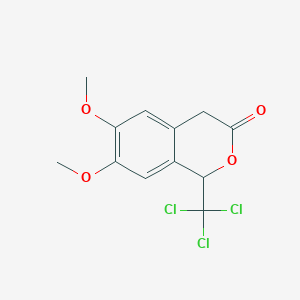
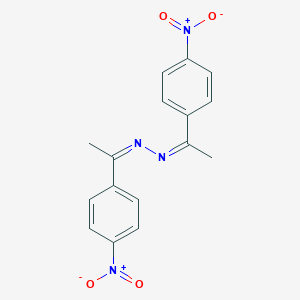
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)